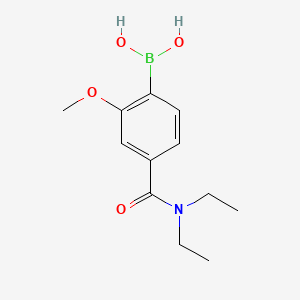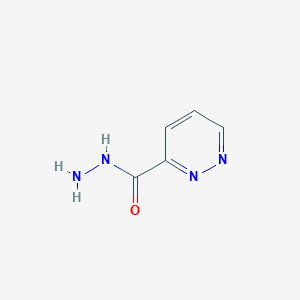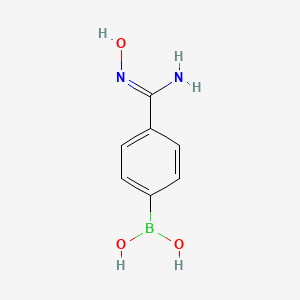
Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate
描述
Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring substituted with a 3-aminopyridin-4-yl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
-
Condensation Method
Starting Materials: Cyclohexanone, methyl bromoacetate.
Reaction Conditions: The condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection, leads to spontaneous amide bond formation.
Yield: This method provides a moderate yield and involves multiple steps, including protection and deprotection of functional groups.
-
Alternative Synthesis
Starting Materials: Cyclohexanone, glycine methyl ester, trimethylsilylcyanide (TMSCN).
Reaction Conditions: Cyclohexanone reacts with glycine methyl ester and TMSCN to form an intermediate, which upon nitrile reduction to amine, spontaneously forms the lactam ring.
Yield: This route offers a higher overall yield compared to the condensation method.
Industrial Production Methods
Industrial production of Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate typically involves optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of corresponding N-oxides or carboxylic acids.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Conducted under mild to moderate conditions.
Products: Reduction reactions can yield amines or alcohols depending on the functional groups present.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles such as amines.
Conditions: Typically performed under reflux or at elevated temperatures.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
Building Block: Used as a precursor in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.
Biology
Biochemical Probes: Utilized in the development of probes for studying biological pathways.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease processes.
Medicine
Drug Design: Serves as a scaffold for designing new therapeutic agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Explored for its potential in creating novel materials with unique properties.
Agrochemicals: Investigated for its use in developing new pesticides and herbicides.
作用机制
The mechanism of action of Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and aminopyridine moiety allow it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the context.
相似化合物的比较
Similar Compounds
-
Methyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate
Similarity: Similar structure with an aminopyridine group at a different position.
Difference: Positional isomer with potentially different biological activity.
-
Ethyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate
Similarity: Similar structure with an ethyl ester group instead of a methyl ester.
Difference: Slightly different physicochemical properties affecting solubility and reactivity.
Uniqueness
Methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
IUPAC Name |
methyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGUMKBJECJVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


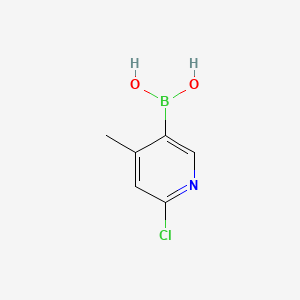
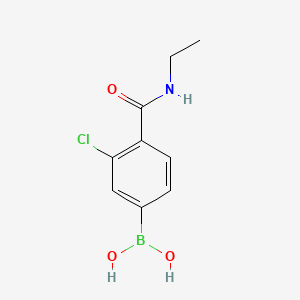
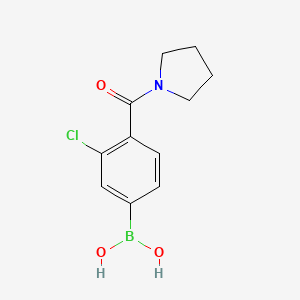
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
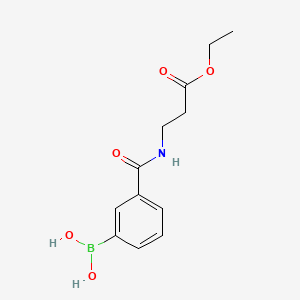
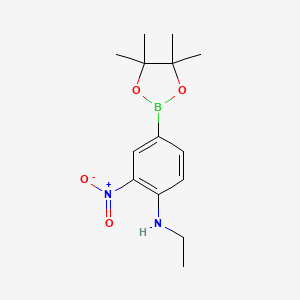

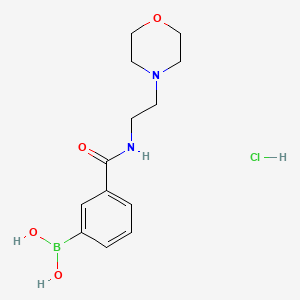
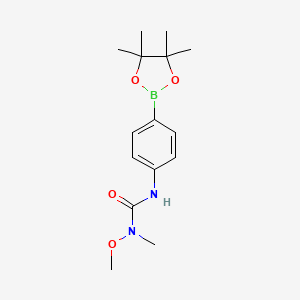
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
